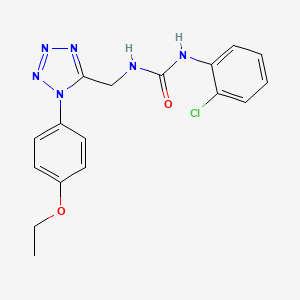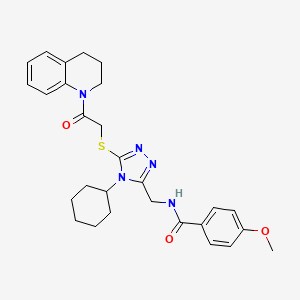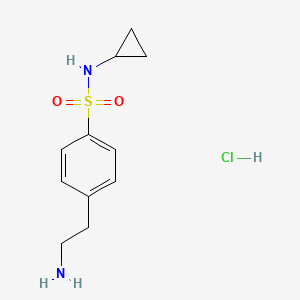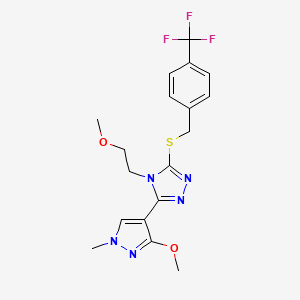![molecular formula C8H12N4O2S2 B2913982 N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide CAS No. 868976-19-6](/img/structure/B2913982.png)
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide , also known by its chemical structure, is a compound with intriguing properties. Its molecular formula is C9H14N4O2S2 and an average mass of 274.363 Da . Let’s explore its various facets:
Synthesis Analysis
The synthetic strategy for obtaining this compound involves stepwise alkylation of the sulfur atom and acylation of the nitrogen atom using the starting reagent 5-amino-1,3,4-thiadiazole-2-thiol . This process leads to the formation of the target compound.
Aplicaciones Científicas De Investigación
Antidepressant and Anxiolytic Properties
Recent studies have synthesized various 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, including N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide, to evaluate their effects on the central nervous system (CNS). These compounds have been found to exhibit significant antidepressant and anxiolytic activities, comparable to reference drugs such as Imipramine and Diazepam. The most potent of these compounds showed a therapeutic dose range considerably lower than that which induces side effects like sedation and amnesia, indicating a promising profile for CNS activity without severe adverse effects (Clerici et al., 2001).
Antitumor Activity
A preparative procedure for synthesizing 4-[5-(1-R-1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides was developed, leading to compounds showing moderate antitumor activity against various malignant tumor cells. The UO31 renal cancer cell line was notably sensitive to most of these compounds, suggesting potential applications in cancer therapy (Horishny & Matiychuk, 2020).
Inhibition of Tumor-Associated Isozymes
Halogenated sulfonamides, including derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, have been synthesized and shown to inhibit tumor-associated carbonic anhydrase isozyme IX effectively. This isozyme exhibits a different inhibition profile from other physiologically relevant isozymes, suggesting that these compounds could be developed into potent and selective inhibitors with applications as antitumor agents (Ilies et al., 2003).
Propiedades
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S2/c1-2-3-6(14)10-7-11-12-8(16-7)15-4-5(9)13/h2-4H2,1H3,(H2,9,13)(H,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPWRDHYIBYQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2913900.png)


![N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2913906.png)



![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2913912.png)
![2-(2,4-dichlorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2913914.png)
![6-methoxy-N-[1-(thiophen-2-yl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B2913915.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2913916.png)
![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913920.png)
![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2913921.png)